tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxyethylamino group, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-aminoethanol. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
Step 1: Reaction of piperidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form tert-butyl piperidine-1-carboxylate.
Step 2: Addition of 2-aminoethanol to the reaction mixture, followed by heating to promote the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate is unique due to the presence of the hydroxyethylamino group, which imparts specific chemical and biological properties. This functional group allows for unique interactions with target molecules, making it valuable in various applications.
Biological Activity
tert-Butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate (CAS Number: 23131007) is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including its role in antimicrobial activity and as a potential therapeutic agent in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a piperidine ring substituted with a tert-butyl group and a hydroxyethylamino moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₄N₂O₃ |
Molecular Weight | 244.34 g/mol |
CAS Number | 23131007 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The compound has shown an IC50 value in the range of 13-22 μM, indicating potent activity against the MenA enzyme involved in Mtb's menaquinone biosynthesis pathway .
The mechanism by which this compound exerts its biological effects appears to be multifaceted. It may interact with specific enzymes or receptors, leading to inhibition of critical metabolic pathways in target organisms. For instance, it is suggested that the compound inhibits the MenA enzyme, thereby disrupting the synthesis of essential components for bacterial survival .
Study on Antitubercular Activity
In a pivotal study exploring the antitubercular properties of piperidine derivatives, this compound was identified as one of the most promising candidates. The study reported that when used in combination with other agents targeting the electron transport chain, it achieved nearly complete sterilization of Mtb within two weeks in vivo . This synergy highlights the potential for developing combination therapies involving this compound.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have indicated that this compound possesses favorable absorption and distribution characteristics. Its safety profile has been evaluated in preliminary studies, suggesting low toxicity at therapeutic doses. Further research is warranted to fully elucidate its pharmacological safety and efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the hydroxyethylamino group can significantly influence the biological activity of piperidine derivatives. Compounds with varying alkyl substitutions on the piperidine ring have been synthesized and tested, revealing insights into how structural changes affect antimicrobial potency and selectivity .
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethylamino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-7-4-10(5-8-14)13-6-9-15/h10,13,15H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSNCFDIVKNIKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.